Guanosine2'-3'-monophosphatedisodiumsalt

Description

Guanosine 2'-3'-monophosphate disodium salt (CAS 6027-83-4) is a nucleotide derivative composed of guanosine phosphorylated at either the 2' or 3' position of the ribose sugar, forming a mixture of isomers. Its molecular formula is C₁₀H₁₂N₅Na₂O₈P, and it is primarily utilized in biochemical research, particularly as a substrate or standard in enzymatic assays . Unlike cyclic nucleotides, this compound exists in a linear monophosphate form, with disodium counterions enhancing its solubility in aqueous solutions .

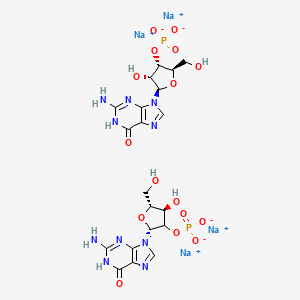

Structure

2D Structure

Properties

Molecular Formula |

C20H24N10Na4O16P2 |

|---|---|

Molecular Weight |

814.4 g/mol |

IUPAC Name |

tetrasodium;[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate;[(2R,4R,5R)-2-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] phosphate |

InChI |

InChI=1S/2C10H14N5O8P.4Na/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-5(17)6(3(1-16)22-9)23-24(19,20)21;11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(23-24(19,20)21)5(17)3(1-16)22-9;;;;/h2*2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18);;;;/q;;4*+1/p-4/t3-,5-,6-,9-;3-,5-,6?,9-;;;;/m11..../s1 |

InChI Key |

UWIWDABPGFPYJH-AOQQVOPOSA-J |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)([O-])[O-])O)N=C(NC2=O)N.C1=NC2=C(N1[C@H]3C([C@@H]([C@H](O3)CO)O)OP(=O)([O-])[O-])N=C(NC2=O)N.[Na+].[Na+].[Na+].[Na+] |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)CO)OP(=O)([O-])[O-])O)N=C(NC2=O)N.C1=NC2=C(N1C3C(C(C(O3)CO)O)OP(=O)([O-])[O-])N=C(NC2=O)N.[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of guanosine 2’-3’-monophosphate disodium salt typically involves the phosphorylation of guanosine. The process begins with the protection of the hydroxyl groups on the guanosine molecule, followed by selective phosphorylation at the 2’- or 3’-position. The reaction conditions often include the use of phosphorylating agents such as phosphorus oxychloride or phosphoramidite reagents under anhydrous conditions .

Industrial Production Methods

Industrial production of guanosine 2’-3’-monophosphate disodium salt involves large-scale chemical synthesis using similar principles as the laboratory methods. The process is optimized for higher yields and purity, often involving multiple purification steps such as crystallization and chromatography. The final product is obtained as a disodium salt to enhance its solubility and stability .

Chemical Reactions Analysis

Types of Reactions

Guanosine 2’-3’-monophosphate disodium salt undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions typically involve reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the phosphate group, often using nucleophiles like hydroxide ions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in aqueous solution.

Reduction: Sodium borohydride in methanol.

Substitution: Hydroxide ions in alkaline conditions.

Major Products Formed

Oxidation: Oxidized guanosine derivatives.

Reduction: Reduced guanosine derivatives.

Substitution: Substituted phosphate esters.

Scientific Research Applications

Guanosine 2’-3’-monophosphate disodium salt is extensively used in various fields of scientific research:

Chemistry: It serves as a precursor in the synthesis of more complex nucleotides and nucleic acids.

Biology: It is used in studies of RNA and DNA synthesis, as well as in the investigation of cellular signaling pathways.

Medicine: Research involving this compound includes its potential therapeutic applications in antiviral and anticancer treatments.

Industry: It is utilized in the production of nucleotide-based pharmaceuticals and biochemical reagents

Mechanism of Action

The mechanism of action of guanosine 2’-3’-monophosphate disodium salt involves its incorporation into nucleic acids, where it participates in the formation of RNA and DNA strands. It acts as a substrate for various enzymes, including polymerases and kinases, which facilitate the transfer of phosphate groups and the elongation of nucleotide chains. Additionally, it plays a role in cellular signaling by acting as a secondary messenger in signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Cyclic Analogues

Guanosine 3',5'-Cyclic Monophosphate (cGMP)

- Structure : Cyclic phosphate bridge between the 3' and 5' hydroxyl groups of ribose.

- CAS : 51116-00-8 (N²,2′-O-dibutyryl sodium salt) .

- Molecular Formula : C₁₈H₂₃N₅O₉P·Na.

- Function : A key second messenger in signaling pathways, regulating processes like ion channel activity and plant stress responses .

- Key Difference: The 3',5'-cyclic structure confers stability against phosphatases, enabling prolonged signaling activity compared to linear 2'/3'-monophosphates .

Guanosine-2'',3''-Cyclic Monophosphate Sodium Salt

- CAS : 15718-49-7 .

- Structure : Cyclic phosphate between the 2' and 3' positions.

- Molecular Formula : C₁₀H₁₁N₅O₇P·Na.

- Application: Used in studies exploring non-canonical cyclic nucleotide roles, though less prevalent in signaling than 3',5'-cGMP .

Guanosine-3'-Monophosphate Disodium Salt

Nucleotide Variants with Different Bases

Uridine-2’,3’-Cyclic Monophosphate Sodium Salt

Salt Forms and Derivatives

- Guanosine-5'-Monophosphate Disodium Salt (5'-GMP): Linear phosphate at the 5' position (CAS 85-32-5), critical in RNA synthesis and flavor enhancer research .

- Guanosine-3',5'-Cyclicphosphate Ammonium Salt: Ammonium counterions (CAS referenced in BP 25210) may alter solubility for specific chromatographic applications .

Comparative Data Table

*Calculated based on formula.

Research Findings and Functional Insights

- Enzymatic Susceptibility: Linear 2'/3'-monophosphates are more susceptible to phosphatase hydrolysis than cyclic forms, limiting their stability in cellular environments .

- Isomer-Specific Applications: Pure 3'-monophosphate isomers (e.g., BP 25212) enable precise studies of ribonuclease activity, whereas mixed isomers serve as broad substrates .

Biological Activity

Guanosine 2'-3'-monophosphate disodium salt (also known as 2',3'-cGMP) is a cyclic nucleotide that plays a significant role in various biological processes. This article examines its biological activity, including its mechanisms of action, effects on cellular functions, and potential therapeutic applications.

- Molecular Formula : C₁₀H₁₂N₅O₇P

- Molecular Weight : 329.2 g/mol

- Structure : Contains a guanine base linked to a ribose sugar and a phosphate group.

Guanosine 2'-3'-monophosphate acts primarily as a second messenger in cellular signaling pathways. It is involved in:

- Signal Transduction : 2',3'-cGMP is generated from guanosine triphosphate (GTP) by guanylate cyclase and is implicated in the regulation of various physiological processes, including vasodilation and neurotransmission.

- Regulation of Gene Expression : It modulates the activity of specific proteins that influence the transcription of genes related to stress responses and metabolic pathways .

Cellular Functions

- Biofilm Formation : Research indicates that 2',3'-cGMP influences biofilm formation in bacteria such as Escherichia coli. It regulates genes associated with motility and stress responses, suggesting a role in bacterial adaptability .

- Cellular Stress Response : The compound has been shown to affect the expression of genes involved in cellular stress responses, including those responding to acid stress and antibiotic resistance .

- Neurotransmission : In neuronal cells, 2',3'-cGMP is involved in synaptic plasticity and memory formation, influencing the release of neurotransmitters .

Therapeutic Applications

- Potential Anti-Cancer Agent : Studies have suggested that manipulating levels of 2',3'-cGMP could enhance the efficacy of certain anti-cancer therapies by promoting apoptosis in tumor cells .

- Cardiovascular Health : Due to its role in vasodilation, 2',3'-cGMP analogs are being explored for their potential in treating cardiovascular diseases .

Study on Bacterial Adaptation

A study investigated the effects of depleting intracellular levels of 2',3'-cGMP on E. coli. The results indicated that reduced levels led to significant changes in gene expression related to biofilm formation and motility. This research highlights the importance of cyclic nucleotides in bacterial adaptability and pathogenicity .

Neuroprotective Effects

Another study explored the neuroprotective effects of 2',3'-cGMP in models of neurodegeneration. The findings suggested that increasing levels of this compound could mitigate neuronal damage and promote survival through enhanced autophagic processes .

Data Tables

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Biofilm Formation | Inhibition | Modulates gene expression related to motility |

| Stress Response | Enhancement | Regulates genes involved in acid tolerance |

| Vasodilation | Promotion | Acts as a second messenger in vascular smooth muscle relaxation |

Q & A

Basic Research Questions

Q. How can Guanosine 2'-3'-monophosphate disodium salt be structurally distinguished from its 5'-monophosphate isomer in analytical workflows?

- Methodological Answer : Use reversed-phase HPLC with a phosphate-buffered mobile phase (e.g., 0.025 M KH₂PO₄) and a silica-based column. Retention times and capacity factors (k') differ due to phosphate group positioning, as demonstrated for guanosine 5'-monophosphate in chromatographic studies . Confirm structural differences via ³¹P NMR spectroscopy, where the 2'-3' cyclic phosphate group exhibits distinct chemical shifts compared to linear 5'-monophosphate derivatives .

Q. What protocols are recommended for synthesizing Guanosine 2'-3'-monophosphate disodium salt in laboratory settings?

- Methodological Answer : Enzymatic phosphorylation using guanosine kinase or chemical phosphorylation via cyclic phosphoramidite intermediates. For in vitro studies, optimize reaction conditions (pH 7.4–8.0, 25–37°C) to favor cyclic phosphate formation. Purify the product via ion-exchange chromatography, followed by sodium salt precipitation .

Q. How should researchers validate the purity of Guanosine 2'-3'-monophosphate disodium salt for biochemical assays?

- Methodological Answer : Perform mass spectrometry (LC-MS) to confirm molecular weight (M.W. ~425.16 g/mol) and assess purity ≥98% via UV absorbance at 254 nm. Cross-validate with enzymatic assays (e.g., phosphodiesterase hydrolysis) to confirm functional activity .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in the metabolic roles of Guanosine 2'-3'-monophosphate in prokaryotic vs. eukaryotic systems?

- Methodological Answer : In E. coli, use deoD mutant strains to isolate guanosine kinase activity from phosphorylase-mediated pathways. For eukaryotic systems (e.g., plant signaling), employ CRISPR-Cas9 knockouts of cyclic nucleotide phosphodiesterases to study accumulation kinetics .

Q. How does the 2'-3' cyclic phosphate conformation influence binding affinity to ribonucleases or phosphodiesterases?

- Methodological Answer : Conduct surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) with recombinant enzymes (e.g., RNase T1 or plant PDEs). Compare dissociation constants (Kd) between 2'-3' and 5'-monophosphate analogs to identify steric or electrostatic binding determinants .

Q. What role does Guanosine 2'-3'-monophosphate play in non-canonical nucleotide signaling pathways?

- Methodological Answer : Use transgenic Arabidopsis lines expressing cyclic nucleotide-gated channels (CNGCs) to monitor calcium flux in response to 2'-3' monophosphate exposure. Pair with metabolomic profiling to identify downstream secondary messengers .

Q. How can researchers differentiate between endogenous and exogenous sources of Guanosine 2'-3'-monophosphate in cell cultures?

- Methodological Answer : Isotopic labeling (e.g., ¹³C-guanosine) combined with LC-MS/MS to track incorporation into 2'-3' monophosphate pools. Use pulse-chase experiments to quantify salvage pathway contributions vs. de novo synthesis .

Key Considerations for Experimental Design

- Stability : Store lyophilized Guanosine 2'-3'-monophosphate disodium salt at -20°C in anhydrous conditions to prevent hydrolysis .

- Contamination Risks : Avoid RNase contamination in buffers by using diethyl pyrocarbonate (DEPC)-treated water for nucleotide studies .

- Ethical Compliance : For multi-site studies, designate a principal investigator (PI) to coordinate ethics approvals and data standardization across labs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.